![molecular formula C15H14Cl2N2O2 B5651602 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5651602.png)
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide
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Overview
Description
This compound belongs to a class of chemicals that have been explored for their potential use in various fields, such as agriculture and medicine. While the specific details of this compound's introduction into research are not widely documented, related compounds have been synthesized and characterized for their unique properties and potential applications.
Synthesis Analysis
The synthesis of related N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which include compounds with potential as pesticides, involves several steps that are carefully designed to introduce the desired functional groups onto the core structure (E. Olszewska, B. Tarasiuk, S. Pikus, 2011). These synthetic routes typically involve reactions that introduce chloro, methyl, and pyridinyl groups to the phenoxyacetamide backbone, showcasing the chemical versatility and adaptability of this compound class for various applications.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray powder diffraction, providing detailed information on their crystalline forms and geometric configurations. This analysis helps in understanding the molecular conformation, which is crucial for predicting the reactivity and interactions of the compound with biological targets or other chemicals (E. Olszewska, B. Tarasiuk, S. Pikus, 2011).
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloropyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9-5-12(6-10(2)15(9)17)21-8-14(20)19-13-4-3-11(16)7-18-13/h3-7H,8H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBIVCQKZWOMQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloropyridin-2-yl)acetamide |
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